2-methyl-1H-imidazole;oxalic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions involve controlled temperature and pressure, followed by crystallization and filtration to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of 2-methyl-1H-imidazole involves adding a glyoxal solution to a reaction kettle, followed by the sequential addition of ammonia water, pure acetaldehyde, and ammonia under controlled temperature and pressure . The reaction is maintained for several hours, after which partial water is boiled off under reduced pressure, and the product is crystallized and filtered.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation, and various aldehydes and amines for substitution reactions .
Major Products Formed: The major products formed from these reactions include disubstituted imidazoles, imines, and other substituted heterocycles .
Scientific Research Applications
2-Methyl-1H-imidazole;oxalic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it is utilized to simulate the coordination of histidine to heme complexes . In medicine, derivatives of 2-methyl-1H-imidazole are used in the development of drugs with antibacterial, antifungal, and antiviral properties . In industry, it is employed in the production of dyes, catalysts, and functional materials .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-methyl-1H-imidazole include other imidazole derivatives such as 1-methylimidazole, 4-methylimidazole, and 5-nitroimidazole .
Uniqueness: What sets 2-methyl-1H-imidazole apart from its similar compounds is its steric hindrance, which makes it particularly useful in simulating the coordination of histidine to heme complexes . Additionally, its derivatives have shown a broad range of biological activities, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
52511-92-9 |
---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;oxalic acid |
InChI |
InChI=1S/C4H6N2.C2H2O4/c1-4-5-2-3-6-4;3-1(4)2(5)6/h2-3H,1H3,(H,5,6);(H,3,4)(H,5,6) |
InChI Key |
LODFEEOBTARACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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